9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide

Description

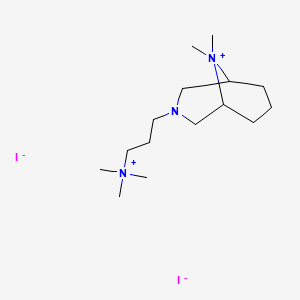

Chemical Structure and Formula The compound 9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide (hereafter referred to as the "target compound") is a bicyclic quaternary ammonium salt. Its molecular formula is C₁₇H₃₇N₃·2I (calculated molecular weight ~515.3 g/mol), featuring a bicyclo[3.3.1]nonane core with dimethyl groups at the 9-position and a propyl chain terminating in a trimethylammonium group at the 3-position. The diiodide counterions balance the +2 charge of the dicationic core .

Properties

CAS No. |

102585-75-1 |

|---|---|

Molecular Formula |

C15H33I2N3 |

Molecular Weight |

509.25 g/mol |

IUPAC Name |

3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium;diiodide |

InChI |

InChI=1S/C15H33N3.2HI/c1-17(2,3)11-7-10-16-12-14-8-6-9-15(13-16)18(14,4)5;;/h14-15H,6-13H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

KCMVYDRIOIJSMW-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(C2CCCC1CN(C2)CCC[N+](C)(C)C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide typically involves the quaternization of a tertiary amine. The process can be summarized as follows:

Starting Materials: The synthesis begins with 9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane and 3-bromopropyltrimethylammonium bromide.

Reaction: The tertiary amine is reacted with 3-bromopropyltrimethylammonium bromide in the presence of a suitable solvent, such as acetonitrile or ethanol.

Quaternization: The reaction mixture is heated to promote the quaternization process, resulting in the formation of the desired quaternary ammonium compound.

Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The bicyclic structure may undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the bicyclic structure.

Scientific Research Applications

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound can be employed in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the compound may block ion channels, affecting cellular ion homeostasis and signaling pathways.

Comparison with Similar Compounds

Key Features

- Core Structure: The bicyclo[3.3.1]nonane framework imports rigidity, influencing steric and electronic properties.

- Substituents: Two methyl groups at the 9-position enhance hydrophobicity.

A systematic comparison with structurally related bicyclic ammonium salts is provided below, highlighting differences in substituents, molecular weight, and functional properties.

Table 1: Structural and Functional Comparison

| Compound Name (IUPAC) | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties/Data |

|---|---|---|---|---|

| Target Compound | C₁₇H₃₇N₃·2I | 9,9-dimethyl; 3-(3-trimethylammoniopropyl) | ~515.3 | No direct toxicity data; predicted high polarity due to quaternary ammonium groups |

| 3-Benzyl-9-[3-(diethylammonio)propyl]-3-aza-9-azoniabicyclo[3.3.1]nonane chloride hydrate (1:2:3) | C₂₁H₄₃Cl₂N₃O₃ | 3-benzyl; 9-(3-diethylammoniopropyl) | 456.49 | Higher hydrophobicity (benzyl group); chloride counterions reduce molecular weight |

| 3-(3-(Diethylmethylammonio)propyl)-9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane diiodide | C₁₇H₃₇N₃·2I | 9,9-dimethyl; 3-(3-diethylmethylammoniopropyl) | ~515.3 | Predicted collision cross-section (CCS) for [M+H]+: 169.6 Ų |

| 9,9-Dimethyl-3-[3-(4-methylmorpholinium-4-yl)propyl]-3-aza-9-azoniabicyclo[3.3.1]nonane diiodide | C₁₇H₃₅N₃O·2I | 3-(4-methylmorpholinium propyl) | 516.01 | Oxygen in morpholinium enhances polarity; CCS data unavailable |

| 3,9,9-Trimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane iodide | C₁₀H₂₁N₂·I | 3,9,9-trimethyl | 296.23 | LD₅₀ (mouse, IV): 15 mg/kg; acute neurotoxicity observed |

Key Observations

Substituent Effects: Trimethylammonium vs. Benzyl Substituent (): The benzyl group in the chloride hydrate derivative introduces aromaticity, likely enhancing lipid membrane interaction but reducing water solubility compared to the target compound .

Counterion Impact :

- Diiodides (target compound, CID 59632) vs. Chlorides (): Iodides contribute to higher molecular weight and may influence crystal packing and solubility. Chlorides are smaller but less polarizable, affecting ionic strength in solution .

Toxicity Profile: The trimethyl-substituted analog (C₁₀H₂₁N₂·I) exhibits significant acute toxicity (LD₅₀ = 15 mg/kg in mice), suggesting that quaternary ammonium groups in this structural class may pose neurotoxic risks. No direct toxicity data exists for the target compound, but structural similarity warrants caution .

Collision Cross-Section (CCS) :

- CID 59632’s predicted CCS (169.6 Ų for [M+H]+) provides a benchmark for ion mobility studies. The target compound’s CCS is unreported but expected to be similar due to analogous size and charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.